PKAN is caused by mutations in the pantothenate kinase 2 (PANK2) gene, which leads to a deficiency of coenzyme A (CoA). CoA is a crucial molecule involved in various metabolic processes within the cell. Fosmetpantotenate, a derivative of pantothenic acid (vitamin B5), is believed to bypass the dysfunctional PANK2 enzyme and directly replenish CoA levels in the cells. This theoretical mechanism suggests it could potentially improve the neurological symptoms associated with PKAN. Source: An efficacy, safety and tolerability study of Fosmetpantotenate in PKAN:
Research on Fosmetpantotenate is primarily focused on clinical trials to assess its efficacy, safety, and tolerability in PKAN patients. One such study, sponsored by Retrophin Inc., is a randomized, double-blind, placebo-controlled trial with an open-label extension. This study aims to determine if Fosmetpantotenate can improve symptoms, stabilize disease progression, and establish its safety profile in PKAN patients. Source: An efficacy, safety and tolerability study of Fosmetpantotenate in PKAN: